molecular formula C7H14O B052717 4-Methylcyclohexanol CAS No. 7731-29-5

4-Methylcyclohexanol

Cat. No.: B052717
CAS No.: 7731-29-5
M. Wt: 114.19 g/mol
InChI Key: MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Description

4-Methylcyclohexanol (C₇H₁₄O) is a cyclohexanol derivative with a methyl group substituted at the 4-position of the cyclohexane ring. It is a chiral compound, existing in cis- and trans-isomeric forms, which can be distinguished computationally using density functional theory (DFT) methods . This compound is notable for its role in catalytic hydrodeoxygenation (HDO) processes, where it is a primary product of creosol demethoxylation and hydrogenation . Additionally, it exhibits biological activity as an oviposition attractant for mosquitoes like Aedes triseriatus and Aedes aegypti .

Preparation Methods

Contextual Role of 4-Methylcyclohexanol in Dehydration Reactions

Acid-Catalyzed Dehydration to 4-Methylcyclohexene

The provided sources extensively describe the synthesis of 4-methylcyclohexene via acid-catalyzed dehydration of this compound . This reaction leverages concentrated phosphoric acid (85%) and sulfuric acid as catalysts to protonate the hydroxyl group of the alcohol, converting it into a better-leaving group (water) and facilitating an E1 or E2 elimination mechanism . The reaction setup typically involves heating the mixture to 160–180°C in a distillation apparatus to isolate the lower-boiling alkene (4-methylcyclohexene, b.p. ~101–104°C) from the higher-boiling starting material (this compound, b.p. ~171–173°C) .

Analytical Characterization of this compound

While the provided sources focus on the analysis of 4-methylcyclohexene, they offer indirect insights into the characterization of this compound:

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a broad O-H stretch at ~3340 cm⁻¹, absent in the alkene product . Additional peaks between 2950–2840 cm⁻¹ correspond to C-H stretches in the methyl and cyclohexane groups .

Boiling Point Determination

The boiling point of this compound (171–173°C) is significantly higher than that of 4-methylcyclohexene, enabling effective separation via distillation .

Chemical Tests

  • Lucas Test : this compound reacts slowly with Lucas reagent (ZnCl₂ in HCl), forming a turbid solution after 5–10 minutes (tertiary alcohols react instantaneously).

  • Potassium Permanganate Oxidation : The alcohol resists oxidation under mild conditions, unlike its alkene derivative, which decolorizes KMnO₄ .

Challenges in this compound Synthesis

Byproduct Formation

Carbocation rearrangements during hydration or hydrogenation may yield structural isomers (e.g., 3-methylcyclohexanol). Gas chromatography (GC) analysis is critical for identifying and quantifying such impurities .

Purification Difficulties

The high boiling point of this compound necessitates fractional distillation or recrystallization for purification, increasing energy and time costs.

Industrial and Academic Applications

Solvent and Intermediate

This compound serves as a solvent in polymer industries and a precursor to plasticizers and stabilizers.

Educational Use

Its dehydration to 4-methylcyclohexene is a common undergraduate experiment to demonstrate elimination mechanisms and distillation techniques .

Scientific Research Applications

Chemistry

4-Methylcyclohexanol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive hydroxyl group makes it suitable for dehydration reactions to synthesize valuable compounds like p-hydroxybenzoic acid and isovaleric acid.

Biology

In biological studies, 4-MCH is used to investigate the effects of organic solvents on enzyme activity, particularly epoxide hydrolase. Its role in these studies helps elucidate solvent interactions and their impact on biochemical processes .

Medicine

Research into derivatives of this compound has explored potential therapeutic properties, including anti-inflammatory and analgesic effects. The compound's structural features may contribute to its efficacy in medicinal applications .

Industrial Applications

In the industrial sector, 4-MCH is utilized as:

  • Solvent : Its properties make it an effective solvent for various chemical processes.
  • Starting Material : It is a precursor for producing fragrances and flavoring agents due to its pleasant odor profile.

Case Studies

  • Reactivity Studies : Research has investigated the reactivity of 4-MCH in oxidative dehydration reactions over modified zeolite catalysts, highlighting its potential for generating valuable chemical intermediates .
  • Biopesticide Development : Studies have evaluated the interaction of 4-MCH with other compounds in the formulation of biopesticides, assessing its effectiveness against specific pests while minimizing non-target effects .
  • Oviposition Attractant : Laboratory tests have shown that this compound can influence oviposition behavior in mosquito species, indicating its potential use in pest management strategies .

Mechanism of Action

The mechanism of action of 4-Methylcyclohexanol primarily involves its role as an intermediate in various chemical reactions. It acts as a substrate for oxidation, reduction, and substitution reactions, facilitating the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular Properties of 4-Methylcyclohexanol and Analogues

Compound Molecular Formula Average Mass (g/mol) Functional Group Key Structural Feature
This compound C₇H₁₄O 114.19 Hydroxyl 4-methyl-substituted cyclohexanol
4-Methylcyclohexanethiol C₇H₁₄S 130.25 Thiol Thiol group replaces hydroxyl
4-(Dimethylamino)cyclohexanol C₈H₁₇NO 143.23 Amino, Hydroxyl Dimethylamino group at 4-position
Cyclohexanol C₆H₁₂O 100.16 Hydroxyl Unsubstituted cyclohexanol
  • 4-Methylcyclohexanethiol : Replacing the hydroxyl group with a thiol (SH) increases molecular mass and alters reactivity, favoring nucleophilic substitution or metal coordination .
  • Cyclohexanol: The absence of a methyl group reduces steric hindrance, making it more reactive in dehydration reactions compared to this compound .

Catalytic Hydrodeoxygenation (HDO) :

  • This compound is selectively formed from creosol (2-methoxy-4-methylphenol) using palladium or ruthenium catalysts under hydrogen pressure (60 bar, 130°C) . Competing products like 1,2-cyclohexanediol are minimized at higher conversions.
  • Comparison with Toluene: In HDO of p-cresol, palladium catalysts favor this compound, while alternative pathways yield toluene via deoxygenation .

Electrocatalytic Hydrogenation (ECH) :

  • In guaiacol/p-cresol mixtures, this compound forms alongside phenol, with reaction rates inhibited by competing adsorption of cresol at catalytic sites .

Dehydration Reactions :

  • This compound undergoes acid-catalyzed dehydration to 4-methylcyclohexene, a process less efficient than cyclohexanol dehydration due to steric effects of the methyl group .

Spectroscopic and Computational Analysis

  • UV-Vis Spectroscopy: this compound’s absorption spectra differ from 3-methylcyclopentanol due to distinct intermediates (cyclohexenyl vs. cyclopentenyl cations) during reaction kinetics .
  • DFT Calculations: Cis- and trans-4-methylcyclohexanol isomers are distinguishable via NMR chemical shifts computed using hybrid functionals (e.g., WP04, WC04) .

Biological Activity

4-Methylcyclohexanol (4-MCH) is a cyclic alcohol with the chemical formula C₇H₁₄O. It has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of 4-MCH, focusing on its toxicity, metabolic effects, and potential applications in research.

This compound is characterized by a cyclohexane ring with a methyl group attached to the fourth carbon atom. Its structural formula can be represented as follows:

C7H14O\text{C}_7\text{H}_{14}\text{O}

This configuration influences its chemical reactivity and biological interactions.

Acute and Chronic Toxicity

Recent studies have assessed the acute and chronic toxicity of 4-MCH. According to a study published in Environmental Toxicology:

  • Acute Toxicity : 4-MCH exhibits moderate acute toxicity. In rodent models, it has been shown to cause skin and eye irritation. The oral LD50 (lethal dose for 50% of the population) is reported to be around 4702 mg/L for yeast cells and 148.7 mg/L for human lung epithelial cells (A549) .
  • Chronic Effects : Prolonged exposure has been linked to genotoxic effects, as evidenced by DNA damage in human cells. This raises concerns regarding its potential role in chronic carcinogenesis .

Mechanistic Insights

The mechanistic toxicity of 4-MCH was explored through proteomic analyses in yeast cells and transcriptional studies in human cells. Key findings include:

  • Induction of oxidative stress and disruption of transmembrane transport mechanisms.
  • Activation of DNA damage-related biomarkers in human A549 cells, suggesting a need for further chronic toxicity evaluation .

Metabolism and Biotransformation

4-MCH undergoes metabolic transformations that can influence its biological activity. Notably:

  • It is metabolized via cytochrome P450 enzymes, leading to various metabolites that may exhibit different toxicological profiles.
  • Studies indicate that the metabolites can induce oxidative stress and alter cellular antioxidant capacities .

Study on Genotoxicity

In an investigation focusing on the genotoxic potential of 4-MCH, researchers utilized high-throughput screening methods to evaluate its effects on human cell lines. The results indicated significant DNA damage at concentrations as low as 55.7 mg/L when combined with liver S9 fractions, highlighting its potential risks .

Environmental Impact Assessment

A study assessing the environmental impact of 4-MCH revealed that it could affect aquatic life due to its moderate toxicity levels. The compound's presence in wastewater samples raised concerns about bioaccumulation and ecological disruption .

Comparative Analysis with Related Compounds

CompoundAcute Toxicity (LD50)GenotoxicityMetabolic Pathway
This compound148.7 mg/L (human)YesCytochrome P450 metabolism
2-MethylcyclohexanolHigher than 4-MCHModerateSimilar metabolic pathways
CyclohexanolLower than 4-MCHNoDirect conjugation pathways

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 4-Methylcyclohexene from 4-Methylcyclohexanol?

The synthesis typically involves acid-catalyzed dehydration using phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) under reflux. The reaction proceeds via an E1 elimination mechanism , where the hydroxyl group is protonated, forming a better-leaving group (H₂O). Distillation is employed to remove the product (4-methylcyclohexene) and shift equilibrium via Le Chatelier’s principle . Key steps include:

  • Heating this compound with acid (e.g., 85% H₃PO₄) at 120–160°C.
  • Collecting the distillate to isolate the alkene, followed by drying with anhydrous salts (e.g., MgSO₄).

Q. How is the purity of synthesized 4-Methylcyclohexene assessed in academic research?

Purity is evaluated through:

  • Boiling point determination : Pure 4-methylcyclohexene boils at 101–102°C; deviations suggest contamination (e.g., 1-methylcyclohexene, boiling at 108–112°C) .
  • Infrared (IR) spectroscopy : Absence of O-H stretches (~3200–3600 cm⁻¹) and presence of C=C stretches (~1650 cm⁻¹) confirm dehydration .
  • Gas chromatography (GC) : Resolves peaks for 4-methylcyclohexene and side products, enabling quantification .

Q. What safety precautions are critical when handling this compound in dehydration reactions?

Key precautions include:

  • Using fume hoods to manage volatile organic compounds (VOCs).
  • Avoiding skin contact with concentrated acids (e.g., H₃PO₄) via gloves and lab coats.
  • Sealing reaction vessels to minimize evaporation losses, as 4-methylcyclohexene is highly volatile .

Advanced Research Questions

Q. What mechanistic pathways lead to side products during acid-catalyzed dehydration, and how can they be minimized?

The primary side reaction involves a 1,3-hydride shift , generating 1-methylcyclohexene instead of the desired 4-methylcyclohexene. This occurs due to carbocation rearrangement during the E1 mechanism . Mitigation strategies include:

  • Controlling reaction temperature : Lower temperatures (≤120°C) reduce carbocation mobility, limiting rearrangement.
  • Catalyst selection : H₃PO₄ produces fewer side products compared to H₂SO₄ due to milder acidity .

Q. How do cis/trans isomerism in this compound influence product distribution during dehydration?

The stereochemistry of the starting alcohol affects carbocation stability and rearrangement. For example:

  • cis-4-methylcyclohexanol favors a chair conformation where the hydroxyl group is axial, leading to faster protonation and reduced rearrangement.
  • trans-4-methylcyclohexanol may require higher activation energy, increasing the likelihood of side reactions. GC and NMR are critical for analyzing isomer-specific product ratios .

Q. Why do reported yields of 4-methylcyclohexene vary across studies, and how can these discrepancies be addressed?

Yield variations (e.g., 41% vs. 68%) arise from:

  • Volatility losses : Inadequate sealing during distillation or transfers .
  • Catalyst concentration : Excess acid may promote polymerization or side reactions.
  • Heating rate control : Rapid heating destabilizes intermediates, increasing byproducts. Optimizing these parameters and using GC-MS for real-time monitoring improves reproducibility .

Q. How can UV-Vis spectrophotometry resolve intermediates in this compound dehydration?

UV-Vis tracks cyclopentenyl/cyclohexenyl cation intermediates by their absorption spectra (e.g., λmax ~250–300 nm). Time-resolved data combined with kinetic modeling (e.g., pseudo-first-order rate constants) reveals mechanistic steps, such as carbocation formation and elimination .

Q. What advanced techniques differentiate 4-methylcyclohexene from its isomers in complex mixtures?

  • GC-MS : Identifies compounds via retention times and fragmentation patterns (e.g., m/z 96 for 4-methylcyclohexene).
  • ¹³C NMR : Distinguishes isomers by chemical shifts of allylic carbons (4-methylcyclohexene: ~125 ppm; 1-methylcyclohexene: ~130 ppm) .

Q. Methodological Considerations

Q. How does reflux time impact the efficiency of 4-methylcyclohexene synthesis?

Extended reflux (>2 hours) increases conversion but risks thermal decomposition of the product. Optimal reflux duration (typically 60–90 minutes) balances yield and purity, validated by periodic GC sampling .

Q. What role does fractional distillation play in purifying 4-methylcyclohexene?

Fractional distillation separates 4-methylcyclohexene (101–102°C) from higher-boiling contaminants (e.g., 1-methylcyclohexene, 108–112°C). A Hickman stillhead minimizes product loss during collection .

Properties

IUPAC Name

4-methylcyclohexan-1-ol
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InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
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InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)O
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Molecular Formula

C7H14O
Record name 4-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID0060434, DTXSID301032962, DTXSID701032964
Record name Cyclohexanol, 4-methyl-
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Record name cis-4-Methylcyclohexanol
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 4-Methylcyclohexanol
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Boiling Point

173 °C
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Flash Point

70 °C c.c.
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Solubility

Solubility in water: poor
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Density

Relative density (water = 1): 0.92
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.29 [mmHg]
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CAS No.

589-91-3, 7731-28-4, 7731-29-5
Record name 4-Methylcyclohexanol
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Melting Point

-9.2 °C (cis-isomer)
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(trifluoro-lambda4-sulfanyl)ethanamine
4-Methylcyclohexanol
N-(trifluoro-lambda4-sulfanyl)ethanamine
4-Methylcyclohexanol
N-(trifluoro-lambda4-sulfanyl)ethanamine
4-Methylcyclohexanol
N-(trifluoro-lambda4-sulfanyl)ethanamine
4-Methylcyclohexanol
N-(trifluoro-lambda4-sulfanyl)ethanamine
4-Methylcyclohexanol
N-(trifluoro-lambda4-sulfanyl)ethanamine
4-Methylcyclohexanol

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